2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid is a compound characterized by its unique structure and functional groups. This compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis as a protecting group for amines. The systematic name indicates the presence of a dimethylpentanoic acid backbone, which contributes to its physical and chemical properties.
The compound can be referenced under various chemical databases, notably with the CAS Number 169870-82-0 and PubChem ID 287210-83-7. It is synthesized primarily in laboratory settings for research purposes, particularly in the fields of organic chemistry and medicinal chemistry.
This compound falls under the category of amino acids and derivatives, specifically those modified with protecting groups. It is classified as an organic compound due to its carbon-based structure and functional groups.
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid typically involves several key steps:
The synthesis may utilize methods such as refluxing in organic solvents (e.g., ethanol or acetone) and may involve purification techniques like column chromatography to isolate the desired product with high purity. Reaction conditions often include maintaining specific temperatures and pH levels to optimize yield.
The molecular formula of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid is . Its structure features:
The compound participates in various chemical reactions typical for amino acids and their derivatives:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and purity.
The mechanism of action for this compound largely depends on its application in biological systems or synthetic pathways:
Quantitative data regarding its efficacy or interactions would depend on specific experimental studies conducted in pharmacological contexts.
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid is primarily used in:
This compound exemplifies the versatility of modified amino acids in both synthetic chemistry and biological research contexts.
Retrosynthetic planning for 2-({[(tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid focuses on strategic bond disconnections to simplify the molecular architecture. The core structure contains three critical elements: the α,α-disubstituted carboxylic acid moiety, the Boc-protected aminomethyl branch, and the branched alkyl chain. Primary disconnection occurs at the C-N bond of the carbamate group, revealing tert-butyl dicarbonate (Boc₂O) and the precursor 2-(aminomethyl)-2,4-dimethylpentanoic acid. Subsequent disconnection of the aminomethyl group from the quaternary carbon suggests introduction via alkylation of a glycine equivalent, while the carboxylic acid group implies a masked carbonyl synthon. The sterically congested quaternary carbon at C2 necessitates specialized construction, typically through:
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthons Generated | Key Reagents/Intermediates | Complexity Considerations |
---|---|---|---|
Boc-N bond | Boc₂O + H₂N-CH₂-C(COOH)(CH₃)CH₂CH(CH₃)₂ | Di-tert-butyl dicarbonate | Amine instability requires in situ protection |
Aminomethyl C-N bond | NH₃ + Br-CH₂-C(COOH)(CH₃)CH₂CH(CH₃)₂ | Ethyl bromoacetate/alkyl halide | Quaternary center alkylation challenges |
C4-C5 alkyl chain | (CH₃)₂CHCH₂Br + CH₃C(COOEt)₂ | Diethyl methylmalonate/isobutyl bromide | Steric hindrance in alkylation steps |
The branched 4-methylpentyl group derives from isobutyl halides or prenyl derivatives, with malonate alkylations offering superior steric accommodation compared to direct carboxylic acid functionalization [10].
The Boc group serves as a cornerstone for amine protection during synthetic routes to the target compound. Optimization focuses on achieving chemoselectivity, minimizing racemization, and accommodating acid-sensitive functionalities.
Protection Protocols:
Deprotection Strategies:
Table 2: Boc Protection/Deprotection Optimization Parameters
Step | Conditions | Time | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Protection | Boc₂O, H₂O, NaOH, 0°C → 25°C | 2 h | 95–98 | No organic solvent; high chemoselectivity | Limited to water-soluble substrates |
Protection | Boc₂O, CH₃CN, DMAP, 40°C | 1 h | 90–93 | Broad substrate scope | Requires catalyst removal |
Deprotection | 50% TFA/CH₂Cl₂, anisole, 25°C | 3 h | 88–95 | Rapid; high-yielding | Acid-sensitive groups compromised |
Deprotection | TMSI (2 equiv), CH₂Cl₂, then MeOH | 24 h | 80–85 | Near-neutral conditions | Moisture-sensitive; cost-prohibitive |
Critical considerations include avoiding prolonged TFA exposure to prevent ester hydrolysis and optimizing scavenger ratios for macrocyclic or electron-rich aromatics [7].
Constructing the chiral quaternary center at C2 demands enantioselective methodologies. Three dominant strategies have been refined:
Table 3: Asymmetric Methods for Quaternary Center Formation
Method | Catalyst/Reagent | ee (%) | Key Step | Throughput Advantage |
---|---|---|---|---|
Chiral auxiliary alkylation | (S)-Diphenylmorpholinone | ≥99 | Alkylation with R-X; auxiliary removal | High dr; scalable |
Phase-transfer catalysis | Cinchoninium salts | 85–90 | Glycinate alkylation | Mild conditions |
Ru-catalyzed hydrogenation | (S)-RuPHOX/BINAP complexes | 92–95 | Asymmetric reduction of enamide | Functional group tolerance |
Pd allylation | (R)-t-BuPHOX ligand | 88 | Decarboxylative coupling | Versatile nucleophile scope |
Limitations persist in catalyst loadings (1–5 mol%) and substrate generality for sterically demanding alkyl electrophiles, driving ongoing ligand development [8] [9].
Incorporating this sterically constrained amino acid into peptide chains leverages Boc-SPPS for iterative coupling and deprotection:
Resin Loading:
Chain Assembly:
Cleavage Optimization:
Critical challenges include aggregation during chain elongation and epimerization at adjacent chiral centers. Pseudoproline dipeptide inserts or backbone amide protecting groups (e.g., Hmb) mitigate these issues [7].